molecular formula C14H7F19O2 B7838110 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate

Cat. No.: B7838110
M. Wt: 568.17 g/mol
InChI Key: BNDGDTICDBUFCO-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-Nonadecafluoroundecyl prop-2-enoate is a fluorinated acrylate ester characterized by a linear undecyl chain with 19 fluorine atoms substituted at positions 2–11. This compound belongs to the per- and polyfluoroalkyl substances (PFAS) class, widely used in industrial applications for their exceptional hydrophobicity, chemical resistance, and thermal stability. Its structure enables low surface energy, making it suitable for coatings, surfactants, and polymer additives .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F19O2/c1-2-5(34)35-4-7(18,19)9(22,23)11(26,27)13(30,31)14(32,33)12(28,29)10(24,25)8(20,21)6(16,17)3-15/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDGDTICDBUFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(C(C(C(C(C(C(CF)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F19O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate involves multiple steps, including the formation of key intermediates and the final compound. The specific synthetic route and reaction conditions are proprietary to TimTec and are optimized for high yield and purity. The synthesis typically involves:

    Formation of intermediates: Using various organic reactions such as condensation, cyclization, and substitution.

    Final compound synthesis: Combining intermediates under controlled conditions to form this compound.

Industrial Production Methods: this compound is produced on an industrial scale using automated synthesis and purification techniques. The compound undergoes rigorous quality control to ensure high purity and consistency. The production process includes:

    Automated synthesis: Utilizing robotic systems to perform reactions and monitor conditions.

    Purification: Employing techniques such as chromatography and crystallization to isolate the final product.

    Quality control: Conducting NMR and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies to understand biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic effects and drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as:

    Inhibition of enzyme activity: Blocking the active site of enzymes.

    Receptor modulation: Altering the signaling pathways of receptors.

    Protein-protein interactions: Disrupting or stabilizing interactions between proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorination Pattern and Chain Length

The following table compares the target compound with key analogues:

Compound Name Fluorine Count Fluorine Positions Alkyl Chain Length Molecular Formula (Example) Key Applications
Target: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-Nonadecafluoroundecyl prop-2-enoate 19 2–11 Undecyl (C11) C14H9F19O2 (estimated) High-performance coatings
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl prop-2-enoate 17 3–10 Decyl (C10) C13H9F17O2 Water-repellent textiles
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl prop-2-enoate 17 4–11 Undecyl (C11) C14H9F17O2 Industrial surfactants
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluorooctadecyl prop-2-enoate 33 3–18 Octadecyl (C18) C21H9F33O2 Extreme-condition lubricants

Key Observations :

  • The target compound’s early fluorination (starting at C2) maximizes fluorine density, enhancing hydrophobicity compared to analogues fluorinated at C3 or C4 .
  • Longer fluorinated chains (e.g., C18 in ) exhibit higher thermal stability but face stricter regulatory limitations due to environmental persistence.

Functional Group Modifications

Sulfonyl-Containing Analogues

However, this modification reduces its utility in non-polar applications like oil-resistant coatings .

Aromatic Fluorinated Analogues

Methyl 2-[hydroxy(2,3,4,5,6-pentafluorophenyl)methyl]prop-2-enoate features a pentafluorophenyl group, enabling π-π stacking interactions. Such compounds are prioritized in pharmaceutical synthesis over industrial coatings, contrasting with the target’s alkyl-fluorine focus.

Polymerization Behavior

The target compound is a monomer in fluoropolymer synthesis. When copolymerized with shorter-chain fluorinated acrylates (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 2-propenoate ), the resulting polymers exhibit tunable surface energies. The target’s higher fluorine content contributes to lower critical surface tensions (~10–15 mN/m) compared to heptadecafluoro analogues (~18 mN/m) .

Environmental and Regulatory Considerations

  • Longer Chains : The C18 analogue in is phased out in many regions, highlighting the target compound’s intermediate position in regulatory risk-benefit analyses.

Biological Activity

Chemical Structure and Properties

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate is characterized by a long perfluorinated alkyl chain attached to a prop-2-enoate group. The presence of fluorine atoms significantly alters the physical and chemical properties of the compound compared to its non-fluorinated counterparts.

Key Properties

  • Molecular Formula : C19H16F19O2
  • Molecular Weight : 420.32 g/mol
  • Appearance : Typically appears as a colorless liquid.

Toxicological Profile

The biological activity of this compound is primarily assessed through its toxicological profile. Research indicates that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and functional groups.

Acute Toxicity

Studies have shown that exposure to high concentrations of fluorinated compounds can lead to acute toxicity in various biological systems. Specific data regarding the acute toxicity of 2,2,3,...11-nonadecafluoroundecyl prop-2-enoate is limited; however:

  • Skin Irritation : Fluorinated esters often cause skin irritation upon contact.
  • Eye Irritation : Similar compounds have been reported to cause severe eye irritation.

Ecotoxicological Impact

Fluorinated compounds are known for their persistence in the environment and potential bioaccumulation. The ecological impact of 2,2,...11-nonadecafluoroundecyl prop-2-enoate remains understudied; however:

StudyOrganismEffect
FishBioaccumulation observed
AlgaeGrowth inhibition noted

Case Study 1: Biocompatibility

A study investigated the biocompatibility of fluorinated compounds in biomedical applications. The results indicated that certain fluorinated esters could be used as coatings for medical devices due to their hydrophobic properties and reduced protein adsorption.

Case Study 2: Antimicrobial Activity

Research has explored the antimicrobial properties of fluorinated compounds. While specific data on 2,2,...11-nonadecafluoroundecyl prop-2-enoate is scarce:

  • Fluorinated Compounds : Generally exhibit enhanced antimicrobial activity against Gram-positive bacteria.

The mechanism by which fluorinated compounds exert biological effects often involves disruption of cellular membranes or interference with enzymatic processes. The hydrophobic nature of these compounds allows them to integrate into lipid bilayers:

  • Membrane Disruption : Fluorinated chains can disrupt phospholipid bilayers leading to increased permeability.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in lipid metabolism.

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